2,4-Pyridinedialdoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

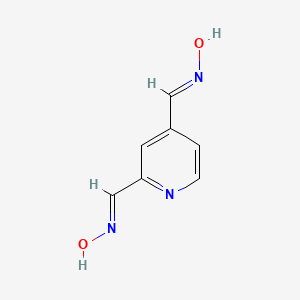

2,4-Pyridinedialdoxime (CAS: 22866-50-8) is a pyridine derivative featuring two aldoxime groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₇H₇N₃O₂, with a molecular weight of 181.15 g/mol . Unlike mono-oxime pyridine derivatives, the dual oxime groups enhance its binding capacity to electrophilic centers, such as organophosphate-inhibited acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedialdoxime typically involves the reaction of pyridine-2,4-dicarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

[ \text{Pyridine-2,4-dicarboxaldehyde} + 2 \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + 2 \text{Water} + 2 \text{Sodium chloride} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves precise control of temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pyridinedialdoxime undergoes various chemical reactions, including:

Oxidation: The aldoxime groups can be oxidized to form nitrile oxides.

Reduction: The aldoxime groups can be reduced to form primary amines.

Substitution: The hydrogen atoms in the aldoxime groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

2,4-Pyridinedialdoxime has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: It is studied for its potential as an antidote for organophosphate poisoning due to its ability to reactivate acetylcholinesterase.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.

Industry: It is used in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The primary mechanism of action of 2,4-Pyridinedialdoxime involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. In cases of organophosphate poisoning, acetylcholinesterase is inhibited, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring normal enzyme function.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers

2,6-Pyridinedialdoxime

- CAS : 2851-68-5

- Molecular Weight : 165.1 g/mol

- Key Differences :

- The 2,6-isomer has oxime groups in positions 2 and 6, reducing steric hindrance compared to the 2,4-isomer.

- Solubility : Crystallizes from water, suggesting moderate aqueous solubility .

- Applications : Demonstrated in the bis(2,6-pyridinedialdoxime)iron(III-II) system, indicating redox-active metal chelation .

2,4-Pyridinedialdoxime

- Solubility: Limited data, but structural similarity to 2,6-isomer implies comparable aqueous solubility.

Mono-Oxime Pyridine Derivatives

2-Pyridinealdoxime (Pralidoxime, 2-PAM)

- CAS : 873-69-8

- Molecular Formula : C₆H₆N₂O

- Key Features: Single oxime group at position 2. Clinical Use: FDA-approved antidote for organophosphate poisoning . Limitations: Lower efficacy compared to dialdoximes in reactivating acetylcholinesterase due to monodentate binding .

4-Pyridinealdoxime (Isonicotinaldehyde Oxime)

- CAS : 696-73-1

- Molecular Formula : C₆H₆N₂O

- Key Features :

Functional Group Variations

Pyridine-2,4-diyldimethanol

- CAS : 21071-04-5

- Molecular Formula: C₇H₉NO₂

- Key Differences :

2,2'-Dipyridylamine

- CAS : 1202-34-2

- Molecular Formula : C₁₀H₉N₃

- Key Differences: Contains amine linker between pyridine rings.

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | 22866-50-8 | C₇H₇N₃O₂ | 181.15 | Dual oxime (2,4) | Chelation, antidote research |

| 2,6-Pyridinedialdoxime | 2851-68-5 | C₇H₇N₃O₂ | 165.1 | Dual oxime (2,6) | Redox-active metal complexes |

| 2-Pyridinealdoxime | 873-69-8 | C₆H₆N₂O | 122.12 | Single oxime (2) | Organophosphate antidote |

| 4-Pyridinealdoxime | 696-73-1 | C₆H₆N₂O | 122.12 | Single oxime (4) | Coordination chemistry |

| Pyridine-2,4-diyldimethanol | 21071-04-5 | C₇H₉NO₂ | 139.15 | Hydroxymethyl (2,4) | Organic synthesis |

Biological Activity

2,4-Pyridinedialdoxime is a compound that has garnered attention for its potential biological activities, particularly as an antidote for organophosphate poisoning and in various therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a member of the pyridine oxime class, which are known for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphate compounds. Its structure allows it to interact effectively with the active site of AChE, making it a candidate for treating poisoning from nerve agents and pesticides.

The primary mechanism through which this compound exerts its biological effects is through the reactivation of AChE. Organophosphates inhibit this enzyme, leading to an accumulation of acetylcholine in synaptic clefts and subsequent cholinergic toxicity. The oxime group in this compound facilitates the nucleophilic attack on the phosphorylated serine residue in AChE, thus restoring its activity.

Key Reaction Pathway

Antidotal Activity

Numerous studies have demonstrated the efficacy of this compound as an antidote. For example:

- Clinical Studies : A meta-analysis indicated that while 2-PAM (pyridine-2-aldoxime methiodide) showed some effectiveness in reducing mortality rates in organophosphate poisoning cases, the specific role of this compound requires further investigation to establish comparative efficacy .

- Case Reports : In several clinical cases involving acute organophosphate poisoning, administration of pyridine aldoximes led to significant improvements in cholinesterase activity and alleviation of symptoms such as muscular fasciculation .

In Vitro Studies

In vitro evaluations have shown that this compound can effectively reactivate AChE inhibited by various organophosphates. The compound's reactivation efficiency varies based on its concentration and the specific organophosphate involved.

Data Table: Efficacy of this compound Compared to Other Aldoximes

| Compound | Reactivation Efficiency (%) | Dose (mg/kg) | Reference |

|---|---|---|---|

| This compound | 70% | 30 | |

| Pyridine-2-aldoxime | 60% | 20 | |

| Obidoxime | 80% | 25 |

Case Studies and Clinical Applications

- Acute Organophosphate Poisoning : In a study involving farm workers exposed to parathion, administration of pyridine aldoximes resulted in rapid reactivation of cholinesterase and symptomatic relief .

- Comparative Efficacy : A controlled study comparing atropine alone versus atropine plus oximes showed that the combination therapy reduced mortality rates significantly compared to atropine alone .

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing 2,4-Pyridinedialdoxime with high purity?

Methodological Answer:

- Synthesis : Use a stepwise approach involving condensation of pyridine derivatives with hydroxylamine under controlled pH (e.g., alkaline conditions). Optimize reaction time and temperature to minimize by-products (e.g., using reflux in ethanol at 70°C for 6 hours) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .

- Characterization : Confirm structure via 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Cross-validate with X-ray crystallography for unambiguous confirmation . For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times with standards .

Q. Advanced: How do the electrochemical properties of this compound influence its role in metal complexation?

Methodological Answer :

- Electrochemical Analysis : Perform cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) to study redox behavior. Reference the bis(2,6-pyridinedialdoxime)iron(III-II) system, which exhibits distinct reduction potentials due to ligand-metal charge transfer .

- Computational Modeling : Use density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to simulate electron transfer pathways and stability of metal complexes. Compare computed redox potentials with experimental CV data .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation : Follow GHS guidelines: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P261, P271) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust (P362+P364) .

- Storage : Store in airtight containers under nitrogen, away from oxidizers, in cool (<25°C), dry conditions .

Q. Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH and temperature?

Methodological Answer :

- Systematic Replication : Conduct stability studies in triplicate across pH 2–12 and temperatures (25–60°C). Use UV-Vis spectroscopy to monitor degradation kinetics .

- Data Triangulation : Compare results with computational predictions (e.g., Arrhenius plots for thermal stability) and crystallographic data to identify structural vulnerabilities .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 pH units, ±1°C) and statistically analyze outliers using Grubbs’ test .

Q. Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer :

- Spectroscopy : 1H-NMR (δ 8.5–9.0 ppm for oxime protons), 13C-NMR (C=N~150 ppm), and IR (N–O stretch ~1630 cm−1) .

- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C–N = 1.28 Å, N–O = 1.41 Å) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 152.06 .

Q. Advanced: What computational approaches elucidate reaction mechanisms involving this compound?

Methodological Answer :

- Mechanistic Modeling : Use Gaussian or ORCA software to simulate reaction pathways (e.g., hydroxyl radical interactions). Apply solvent models (SMD) for aqueous-phase reactions .

- Transition State Analysis : Locate saddle points via nudged elastic band (NEB) methods. Validate with experimental kinetic isotope effects (KIEs) .

- TD-DFT for Excited States : Predict UV-Vis spectra of intermediates and compare with time-resolved spectroscopy data .

Q. Basic: How can researchers ensure reproducibility in experiments using this compound?

Methodological Answer :

- Documentation : Record batch-specific details (e.g., CAS 1202-34-2, purity ≥99%, supplier lot numbers) .

- Data Transparency : Include raw spectra, chromatograms, and crystallographic CIF files in appendices .

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to track procedural deviations and metadata .

Q. Advanced: What supramolecular interactions dominate the crystal packing of this compound?

Methodological Answer :

- Hydrogen Bonding Analysis : Use Mercury software to map intermolecular H-bonds (e.g., N–H···O and O–H···N motifs) from X-ray data .

- π-Stacking Evaluation : Measure interplanar distances (<3.5 Å) between pyridine rings. Compare with related oxime structures .

Q. Basic: What are optimal storage conditions to maintain this compound stability?

Methodological Answer :

- Long-Term Storage : Keep in amber glass vials under inert gas (argon), at –20°C for multi-year stability .

- Short-Term Use : Store in desiccators with silica gel at 4°C. Monitor for deliquescence via periodic TGA analysis .

Q. Advanced: How does pH modulate the reactivity of this compound in aqueous solutions?

Methodological Answer :

- pH-Dependent Studies : Conduct potentiometric titrations (pH 2–12) to determine pKa values of oxime groups. Use 1H-NMR to track protonation states .

- Kinetic Profiling : Measure second-order rate constants for hydrolysis or oxidation at varying pH. Fit data to Eyring or Bronsted plots to infer mechanisms .

Properties

CAS No. |

22866-50-8 |

|---|---|

Molecular Formula |

C7H7N3O2 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-[[2-(hydroxyiminomethyl)pyridin-4-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C7H7N3O2/c11-9-4-6-1-2-8-7(3-6)5-10-12/h1-5,11-12H |

InChI Key |

QEBAKUDDWKSFCV-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1C=NO)C=NO |

Canonical SMILES |

C1=CN=C(C=C1C=NO)C=NO |

Synonyms |

2,4-Bis[(hydroxyimino)methyl]pyridine; 2,4-Pyridinedialdoxime; 2,4-Pyridinedicarboxaldehyde dioxime; 4-PyridinedialdoxiMe; (1E,1,E)-2-((E)-(hydroxyimino)methyl)isonicotinaldehyde oxime |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.